Methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate
Overview
Description
Methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-iodoquinazoline and 4-aminobenzoic acid.
Coupling Reaction: The 6-iodoquinazoline is reacted with 4-aminobenzoic acid under specific conditions to form the intermediate compound.
Esterification: The intermediate compound is then esterified using methanol in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Deiodinated quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
6-Iodoquinazoline: Shares the quinazoline core structure but lacks the benzoate ester group.
4-Aminobenzoic Acid: Contains the benzoate structure but lacks the quinazoline moiety.
Quinazolinone Derivatives: Compounds such as 4-quinazolinone share the quinazoline core but differ in functional groups.
Uniqueness: Methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate is unique due to the presence of both the quinazoline and benzoate ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O2/c1-22-16(21)10-2-5-12(6-3-10)20-15-13-8-11(17)4-7-14(13)18-9-19-15/h2-9H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCIMSKWROMNQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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